molecular formula C15H23N5O4 B1673678 キョートルフィン CAS No. 70904-56-2

キョートルフィン

カタログ番号 B1673678
CAS番号: 70904-56-2
分子量: 337.37 g/mol
InChIキー: JXNRXNCCROJZFB-RYUDHWBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kyotorphin (L-tyrosyl-L-arginine) is a neuroactive dipeptide that plays a role in pain regulation in the brain . It was first isolated from bovine brain by Japanese scientists in 1979 . Kyotorphin was named for the site of its discovery, Kyoto, Japan, and because of its morphine-like analgesic activity . It has an analgesic effect, but it does not interact with the opioid receptors . Instead, it acts by releasing met-enkephalin and stabilizing it from degradation .


Synthesis Analysis

Kyotorphin is an endogenous dipeptide and may be formed by the biosynthesis from Tyr and Arg . Efforts have been made to enhance the potency, enzymatic stability, and bioavailability of Kyotorphin through modification with unnatural amino acids . For instance, new analogues of Kyotorphin containing unnatural amino acids: norcanavaine (NCav) and norcanaline (NCan), structural analogues of arginine and ornithine, respectively, have been synthesized .


Molecular Structure Analysis

Molecular mechanics (MM) conformational search has been performed for the molecules of the endogenous dipeptide kyotorphin . The MM-found minimum-energy conformations were further optimized at HF ab initio level (3-21G* basis set) in gas phase and in water medium . In all cases, all the lowest-energy conformations adopt a specific scorpion-like conformation with close proximity between the guanidino and phenolic residues .


Chemical Reactions Analysis

Kyotorphin has been modified with unnatural amino acids to enhance its potency, enzymatic stability, and improve its bioavailability . Four new Kyotorphin analogues containing NCan and NCav were obtained . A correlation between the data from the in vivo test and docking results was found .


Physical And Chemical Properties Analysis

Kyotorphin has a chemical formula of C15H23N5O4 and a molar mass of 337.380 g·mol−1 . It is synthesized in synaptic endings, stored in synaptic vesicles, released at the depolarization of presynaptic membranes, enzymatically inactivated by kyotorphin hydrolase, and interacts with specific kyotorphin receptors on the postsynaptic membrane .

科学的研究の応用

鎮痛作用

キョートルフィンは、L-チロシンとL-アルギニンからなる内因性神経ペプチドであり、中枢神経系 (CNS) に直接投与すると強力な鎮痛効果を示します。 研究では、非天然アミノ酸による修飾を通じて、その効力、酵素安定性、およびバイオアベイラビリティを高めることに重点が置かれています 研究では、新しいキョートルフィンアナログを合成し、μ-オピオイド受容体との相互作用を評価して、生物学的効果を高め、リガンド-受容体相互作用を解明することを目指しています .

抗バイオフィルム効果

キョートルフィン誘導体は、細菌および真菌病原体に対する抗バイオフィルム効果について評価されています。GABA-KTP-NH2 や Indol-KTP-NH2 などの誘導体は、E. coli、S. pneumoniae、C. krusei などの菌株におけるバイオフィルム形成を阻害する効果を示しています。 これらの知見は、抗生物質に対する細菌の耐性が高まっていることを考えると重要です .

神経伝達物質機能

キョートルフィンは、シナプス終末における合成、シナプス小胞への貯蔵、シナプス前膜の脱分極による放出、キョートルフィンヒドロラーゼによる酵素的失活、シナプス後膜上の特定のキョートルフィン受容体との相互作用など、神経伝達物質の基準を満たす可能性があります .

創薬とデリバリー

血液脳関門 (BBB) を通過する能力が限られているため、キョートルフィンの全身投与は効果が限られています。研究の努力は、この障害を克服し、薬物候補としての可能性を高めることに向けられています。 これには、BBB を効果的に通過できるキョートルフィン誘導体の開発が含まれます .

抗炎症作用

キョートルフィン誘導体は、鎮痛作用と抗炎症作用を組み合わせるように設計されています。例えば、C末端アミド化 (KTP-NH2) やイブプロフェン (Ib) へのN末端結合を含む、キョートルフィン由来の鎮痛薬クラスが開発されています。 Ib 部分は KTP-NH2 の鎮痛作用を高めます .

分子ドッキングと薬理学的特性

非天然アミノ酸によるキョートルフィンの修飾により、新しいアナログが合成されました。これらのアナログは、μ-オピオイド受容体との分子ドッキングによって、薬理学的特性への影響を理解するために、分子ドッキングの対象となりました。 このアプローチは、新たに合成された化合物の生物学的活性を予測し、生物学的効果を高めた化合物を生成するのに役立ちます .

作用機序

Kyotorphin (KTP), an endogenous neuropeptide composed of tyrosine and arginine, has been recognized for its significant analgesic properties . This article will delve into the mechanism of action of Kyotorphin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Kyotorphin primarily targets the G protein-coupled receptors in the brain . These receptors mediate the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i . It’s also suggested that Kyotorphin interacts with lipopolysaccharide (LPS), contributing to LPS aggregation and subsequent elimination .

Mode of Action

Instead, it induces the release of Met-enkephalin , a potent endogenous opioid peptide . This release is facilitated by the activation of PLC and the inhibition of adenylyl cyclase through G_i, mediated by the specific G protein-coupled receptors .

Biochemical Pathways

Kyotorphin can be formed in the brain by two pathways :

Pharmacokinetics

Kyotorphin is unevenly distributed in the brain, found in high concentrations in the pain pathway . It is subcellularly localized in the synaptosome fraction or nerve-ending particles . The clearance of Kyotorphin is mediated by extracellular peptidases and peptide transporters .

Result of Action

The primary result of Kyotorphin’s action is its potent analgesic effect . This is achieved through the release of Met-enkephalin, which then interacts with opioid receptors to produce analgesia . Additionally, Kyotorphin and its derivatives have been shown to effectively hinder biofilm formation in E. coli, S. pneumoniae, and C. krusei .

Action Environment

The action of Kyotorphin is influenced by the environment within the brain and spinal cord, where it is primarily active . The presence of calcium ions is crucial for the release of Kyotorphin preloaded into the synaptosome . Furthermore, the lipid environment of the brain influences the action of Kyotorphin, particularly its derivatives .

Safety and Hazards

According to the Safety Data Sheet, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Kyotorphin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXNCCROJZFB-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221136
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

70904-56-2
Record name Kyotorphin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70904-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KYOTORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kyotorphin
Reactant of Route 2
Reactant of Route 2
Kyotorphin
Reactant of Route 3
Reactant of Route 3
Kyotorphin
Reactant of Route 4
Kyotorphin
Reactant of Route 5
Kyotorphin
Reactant of Route 6
Kyotorphin

Q & A

A: [] Kyotorphin (L-Tyrosine-L-Arginine) is believed to exert its analgesic effects primarily by binding to a specific G protein-coupled receptor. [] This binding leads to the activation of phospholipase C (PLC) and the inhibition of adenylyl cyclase through Gi protein. [] The activation of PLC ultimately results in increased intracellular calcium levels, which is thought to trigger the release of Met-enkephalin from neurons. [, ] Leucine-arginine has been identified as a specific antagonist for the Kyotorphin receptor. []

ANone:

  • Spectroscopic data: Studies have utilized fluorescence and infrared spectroscopy to characterize Kyotorphin's behavior in solution and in model membrane systems. [, , ] These studies have revealed information about Kyotorphin's conformational changes, interactions with lipid membranes, and potential for receptor docking.

A: [] Kyotorphin is rapidly degraded by peptidases present in serum and brain tissue, with higher activity observed in the brain. [] This degradation is primarily attributed to aminopeptidases, as evidenced by the strong inhibitory effect of bestatin. []

ANone: Kyotorphin itself is not known to possess catalytic properties or have catalytic applications. Its primary role is as a neuropeptide involved in pain modulation.

A: Yes, [, , ] molecular dynamics simulations and quantum mechanics calculations have been used to investigate Kyotorphin's conformational behavior in different environments, including water and membrane models. [, , ] These studies have provided insights into its interactions with lipid membranes, potential for receptor docking, and pH-dependent conformational changes.

A: * Chirality: D-Kyotorphin, the diastereomer of Kyotorphin, exhibits greater analgesic potency and interacts more strongly with lipid membranes compared to L-Kyotorphin. []* N-terminal Modifications: Adding lipophilic groups like ibuprofen to the N-terminus of Kyotorphin amide (KTP-NH2) can enhance membrane permeability and analgesic efficacy. [] This suggests that increasing lipophilicity at the N-terminus may improve brain targeting. * C-terminal Amidation: Amidated Kyotorphin (KTP-NH2) displays improved analgesic activity compared to its non-amidated counterpart, possibly due to increased stability against enzymatic degradation. []* Analogues with Unnatural Amino Acids: Researchers have synthesized Kyotorphin analogues incorporating unnatural amino acids like norcanaline and norcanavaine to investigate their impact on analgesic activity and stability. []

A: * Enzymatic Degradation: Kyotorphin is rapidly degraded by aminopeptidases in vivo, particularly in the brain. [, ]
Formulation Strategies:
*
Peptidase Inhibitors: Co-administration of peptidase inhibitors like bestatin has been shown to potentiate the analgesic effects of Kyotorphin. []
*
Chemical Modifications:* Structural modifications, such as N-terminal conjugation with lipophilic groups and C-terminal amidation, can enhance stability and improve analgesic efficacy. [, ]

ANone: The provided research articles primarily focus on the biochemical and pharmacological properties of Kyotorphin. Information regarding SHE (Safety, Health, and Environment) regulations is not explicitly discussed.

A:* In vitro: * Met-Enkephalin Release: Kyotorphin stimulates the release of Met-enkephalin from brain and spinal cord slices. [, ] * Receptor Binding: Radioligand binding studies have demonstrated the presence of specific, high-affinity Kyotorphin receptors in rat brain membranes. []* In vivo: * Analgesia: Kyotorphin produces potent, naloxone-reversible analgesia in various animal models of pain, including thermal (hot plate and tail-flick tests) and mechanical (paw pressure test) nociception. [, , , , ] * Anti-Stressor Effects: Kyotorphin and its synthetic analogue D-Kyotorphin have demonstrated potential anti-stress effects in animal models. [, ] They have been shown to attenuate stress-induced analgesia and reduce the release of stress hormones like ACTH and corticosterone. [, ]

ANone: While Kyotorphin is generally considered safe and well-tolerated in animal studies, comprehensive toxicological data is limited. Further research is needed to fully evaluate its long-term safety profile.

ANone: Research on biomarkers specific to Kyotorphin's efficacy or adverse effects is currently limited. Further studies are needed to explore its potential diagnostic applications.

A:* Amino Acid Analysis: This technique is used to determine the amino acid composition of Kyotorphin and its metabolites. [, ]* High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Kyotorphin in biological samples.
Radioimmunoassay (RIA): RIA methods have been employed to measure Kyotorphin levels in tissues and fluids.* Mass Spectrometry (MS):* MS techniques offer high sensitivity and specificity for the detection and quantification of Kyotorphin and its metabolites.

ANone: The provided research focuses on the biological effects of Kyotorphin. Information regarding its environmental impact and degradation pathways is not available.

ANone: While Kyotorphin is considered soluble in aqueous solutions, detailed studies on its dissolution rate and solubility in various media are limited.

ANone: The provided research primarily focuses on the biological activity and mechanisms of Kyotorphin. Detailed information on the validation of analytical methods is not extensively discussed.

ANone: The research primarily focuses on Kyotorphin's biological activity and mechanisms. Information about quality control and assurance during development, manufacturing, and distribution is not available.

A: [, ] Kyotorphin has been identified as a substrate for the proton-coupled oligopeptide transporter PEPT2. [, ] Inhibition of PEPT2 can lead to increased cerebrospinal fluid (CSF) concentrations and enhanced analgesic effects of Kyotorphin. []

ANone: The provided research does not offer information on Kyotorphin's potential to induce or inhibit drug-metabolizing enzymes.

A: * Biocompatibility: Kyotorphin is generally considered biocompatible, as it is an endogenous peptide found naturally in the brain.* Biodegradability: It is rapidly degraded by aminopeptidases in vivo, indicating its susceptibility to enzymatic breakdown. []

ANone: While several other analgesic peptides exist, no direct substitutes for Kyotorphin are currently available.

ANone: The provided research focuses on the biological activity and mechanisms of Kyotorphin. Information about specific recycling or waste management strategies is not available.

ANone: Research on Kyotorphin is conducted in various academic and research institutions worldwide. Specific databases or resources solely dedicated to Kyotorphin research are not explicitly mentioned in the provided research articles.

A:* 1979: Kyotorphin was first isolated and identified from bovine brain extracts. [, , ]* 1980s - 1990s: Research focused on characterizing its distribution, biosynthesis, metabolism, and pharmacological effects, primarily its analgesic properties.* 2000s - Present: Studies have investigated its structure-activity relationships, developed synthetic analogues, and explored its potential therapeutic applications beyond analgesia.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。